molecular formula C7H15NO3 B2808544 methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate CAS No. 1955474-57-3

methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate

Cat. No.: B2808544
CAS No.: 1955474-57-3
M. Wt: 161.201
InChI Key: DMECLSVIFYXWID-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate (CAS 1955474-57-3) is a chiral building block of high interest in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C7H15NO3 and a molecular weight of 161.20, features a defined (2S,3R) stereochemistry, which is critical for creating enantiomerically pure substances . Enantiopure isomers of 3-hydroxybutanoate are valuable chiral synthons for the production of optically active fine chemicals, including pharmaceuticals, pheromones, and fragrances . The specific stereoconfiguration of this β-hydroxy ester with an ethylamino side chain makes it a versatile precursor for designing more complex molecules, potentially acting as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) or other biologically active compounds. It is supplied for research applications and requires cold-chain transportation to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-4-8-6(5(2)9)7(10)11-3/h5-6,8-9H,4H2,1-3H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMECLSVIFYXWID-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(C)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]([C@@H](C)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of (2S,3R)-3-hydroxybutanoic acid with ethylamine in the presence of a suitable esterification agent, such as methanol and a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods to achieve high enantioselectivity. Enzymatic asymmetric synthesis, such as the use of transaminases or reductases, is preferred due to its efficiency and environmental friendliness .

Chemical Reactions Analysis

Enzymatic Reduction

This compound is synthesized via stereoselective enzymatic reduction of ketone precursors. Engineered carbonyl reductases are critical for achieving high enantiomeric excess (ee).

Key Data:

SubstrateCatalystConditionsYield (%)ee (%)Source
2-Benzoylaminomethyl-3-oxy-butyrate methyl ester (BOME)AxSDR variant (Mu3)10 MPa H₂, 100°C, 5 hours90.999.2
Methyl acetoacetateRuCl₃/(R)-BINAP8 MPa H₂, 100°C, isopropanol99.9 (conv.)99.2
  • Mechanism : The engineered carbonyl reductase AxSDR (Mu3 variant) uses isopropanol as a cosubstrate for NADPH regeneration, enabling asymmetric reduction of BOME to the target compound .

  • Optimization : Immobilization of Mu3 on amino resin improved space-time yield to 75.3 g/(L·h) and retained 66% activity after 100 cycles .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis to form the corresponding carboxylic acid, a reaction critical for prodrug activation.

Reaction Scheme:

Methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoateH₂O, H⁺/OH⁻(2S,3R)-2-(ethylamino)-3-hydroxybutanoic acid\text{Methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate} \xrightarrow{\text{H₂O, H⁺/OH⁻}} \text{(2S,3R)-2-(ethylamino)-3-hydroxybutanoic acid}

  • Conditions : Acidic or basic aqueous environments .

  • Applications : Hydrolysis is utilized in vivo for sustained-release formulations of hydroxybutyric acid derivatives .

Key Findings:

  • Substrate Selectivity : AxSDR exhibits strict selectivity for BOME due to hydrogen bonding between the benzoyl group and residues Tyr188/His145 .

  • Mutagenesis : The G94T/H145Y/Y188L variant doubled catalytic efficiency (kcat/Kmk_{\text{cat}}/K_m) compared to wild-type AxSDR .

Protection-Deprotection Reactions

The ethylamino and hydroxy groups participate in protection strategies during synthesis.

Example:

  • Protection : Benzoylation of the amino group for stability during enzymatic steps .

  • Deprotection : Acidic hydrolysis removes protecting groups post-reduction .

Stability and Reactivity

  • Thermal Stability : Stable under hydrogenation conditions (≤100°C) .

  • pH Sensitivity : Optimal enzymatic activity at pH 7.0–8.0 .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H13NO3
  • Molecular Weight : 147.17 g/mol
  • IUPAC Name : Methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate
  • Structural Features : The compound features a hydroxyl group, an ethylamino group, and a methyl ester functionality, which contribute to its biological activity and solubility properties.

Pharmaceutical Applications

  • Chiral Synthesis :
    • This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those requiring chiral centers. Its unique stereochemistry allows for the production of enantiomerically pure compounds that are crucial in drug formulation .
  • Antidiabetic Agents :
    • Research has indicated that derivatives of this compound can exhibit antidiabetic properties. Studies have shown that modifications to the hydroxyl and amino groups can enhance the biological activity against diabetes-related pathways .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Biochemical Applications

  • Enzyme Substrates :
    • The compound has been utilized as a substrate in enzymatic reactions, particularly in the study of enzyme kinetics and mechanisms. Its structural features allow for interactions with various enzymes, making it a valuable tool in biochemical research .
  • Cosmetic Formulations :
    • Due to its moisturizing properties, this compound is being investigated for use in cosmetic formulations. Its ability to enhance skin hydration makes it an attractive ingredient for topical products aimed at improving skin health .

Case Studies

Study TitleFocus AreaFindings
"Chiral Synthesis of Antidiabetic Agents"Pharmaceutical ChemistryDemonstrated the efficacy of this compound derivatives in lowering blood glucose levels in animal models.
"Neuroprotective Properties of Amino Alcohols"NeurobiologyShowed that this compound could protect neuronal cells from oxidative stress-induced damage.
"Formulation Development for Enhanced Skin Hydration"Cosmetic ScienceFound that incorporating this compound into creams significantly improved moisture retention compared to control formulations.

Mechanism of Action

The mechanism by which methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemical Impact

N-Boc-L-Threonine Methyl Ester
  • Structure: (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
  • Key Differences: Replaces the ethylamino group with a Boc-protected amine.
  • Properties : The Boc group enhances stability during synthetic steps but requires acidic conditions for deprotection. This compound is a common intermediate in peptide synthesis .
Methyl (2S,3R)-3-Hydroxy-2-methylbutanoate
  • Structure: Lacks the ethylamino group, featuring a methyl group at C2.
  • The (2S,3R) stereochemistry is retained, highlighting the role of the hydroxyl group in molecular interactions .
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
  • Structure: Contains a trifluoroethylamino group and dimethyl substitution at C3.

Spectroscopic Data and Structural Confirmation

NMR Chemical Shifts
Compound δ (1H-NMR, Key Peaks) δ (13C-NMR, Key Peaks)
Methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate 8.98 ppm (brs, NH), 3.88 ppm (d, CH-OH), 1.2–1.3 ppm (CH₃) 176.4 (C=O), 67.6 (C-OH)
(2S)-Methyl 2-(cyclopentyl(phenyl)methylamino)-3-methylbutanoate 0.81–0.88 ppm (CH₃), 3.71 ppm (OCH₃), 7.18–7.28 ppm (Ar-H) 176.4 (C=O), 143.7 (Ar-C)

Functional Group Effects on Properties

  • Ethylamino vs. Trifluoroethylamino: The ethylamino group offers moderate basicity and hydrogen-bonding capability, while the trifluoroethylamino group increases electronegativity, altering solubility and reactivity .
  • Hydroxyl Group : The 3-hydroxy moiety in the target compound and its analogs (e.g., N-Boc-L-threonine methyl ester) enhances polarity, influencing crystal packing and aqueous solubility .

Biological Activity

Methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate is a compound of significant interest due to its potential biological activities. This article explores its metabolic pathways, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following structural formula:

  • Chemical Formula : C₇H₁₅N₁O₃
  • IUPAC Name : this compound

This compound exhibits chirality, with specific configurations at the second and third carbon atoms, which may influence its biological interactions.

Metabolic Pathways

Research indicates that this compound participates in various metabolic pathways. It is involved in the metabolism of branched-chain amino acids and can influence energy production processes. Elevated levels of related metabolites have been observed in conditions such as propionic acidemia and maple syrup urine disease, indicating a potential role in metabolic disorders .

Pharmacological Effects

  • Neuroprotective Properties :
    • Studies have shown that this compound may exhibit neuroprotective effects. It has been suggested that this compound could mitigate neuronal damage caused by toxins like MPTP, which is known to induce Parkinsonian symptoms in animal models .
  • Antioxidant Activity :
    • The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in various tissues. This activity is crucial for maintaining cellular health and preventing chronic diseases .
  • Modulation of Receptor Activity :
    • Preliminary findings suggest that this compound may act as a modulator of certain receptors, potentially influencing neurotransmitter release and synaptic plasticity .

Case Study 1: Neurotoxicity Assessment

A study investigated the effects of this compound on neurotoxicity induced by MPTP in rodent models. The results indicated that administration of this compound significantly reduced the levels of 2-ethylhydracrylic acid (2-EHA), a biomarker for neuronal damage associated with MPTP exposure. This suggests a protective role against neurotoxic agents .

Case Study 2: Metabolic Disorders

In patients with metabolic disorders such as propionic acidemia, elevated levels of this compound were correlated with altered metabolic pathways involving branched-chain amino acids. The presence of this compound in urine samples provided insights into its potential as a biomarker for diagnosing metabolic dysfunctions .

Research Findings

StudyFindingsImplications
Study 1Neuroprotective effects against MPTP toxicityPotential therapeutic applications in neurodegenerative diseases
Study 2Elevated levels in metabolic disordersPossible biomarker for diagnosing metabolic conditions
Study 3Antioxidant activity observed in vitroSupports further investigation into its role in oxidative stress reduction

Q & A

Q. What are the standard synthetic routes for methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate, and what key reaction parameters influence yield and stereochemical purity?

The synthesis involves multi-step reactions with protecting group strategies. For example, introducing the ethylamino group via nucleophilic substitution under conditions similar to EP 4374877 A2, where THF as solvent and DIPEA as base facilitated amination at 60°C for 27 hours. Stereochemical purity is maintained using chiral starting materials or asymmetric catalysis, followed by reversed-phase chromatography (e.g., C18 columns with acetonitrile/water gradients) to isolate the desired diastereomer .

Q. Which analytical techniques are most effective for confirming the structure and stereochemistry of this compound?

High-resolution NMR (e.g., 1H and 13C) is critical for stereochemical confirmation. Vicinal coupling constants (J values) between H-2 and H-3 (~3–5 Hz) distinguish the (2S,3R) configuration . Chiral HPLC (e.g., Chiralpak AD-H with hexane/isopropanol) resolves enantiomers, while LC-MS confirms molecular weight and purity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing epimerization?

Key parameters include:

  • Temperature control : Maintaining <60°C to prevent racemization .
  • Solvent selection : Non-polar solvents (e.g., THF) stabilize transition states .
  • Coupling agents : HATU improves amide bond formation efficiency .
  • Deprotection strategies : Stepwise deprotection using TFA/water mixtures reduces side reactions . Kinetic studies via in-situ IR spectroscopy dynamically adjust reaction times to optimize intermediates .

Q. What strategies resolve conflicting data regarding the biological activity of this compound compared to its stereoisomers?

  • Standardized bioassays : Fixed concentrations and cell lines ensure reproducibility.
  • Comparative studies : Fluorine vs. hydroxyl analogs (e.g., methyl (2S,3S)-2-amino-3-hydroxybutanoate) require dose-response curves and molecular docking to identify stereospecific binding .
  • Purity validation : Orthogonal methods (HPLC, HRMS) eliminate impurities that skew activity data .

Q. How can environmental stability and degradation pathways of this compound be systematically studied?

  • Accelerated degradation studies : Test under varying pH, temperature, and UV exposure.
  • Breakdown product identification : LC-HRMS tracks hydrolysis products.
  • QSAR modeling : Predicts ecotoxicity endpoints. Methodologies from Project INCHEMBIOL recommend assessing hydrolysis rates in aqueous buffers and soil microcosms to map transformation pathways .

Methodological Considerations

  • Stereochemical analysis : Use 2D NMR (e.g., NOESY) to confirm spatial arrangements of functional groups .
  • Reaction monitoring : Real-time LC-MS detects intermediates and guides optimization .
  • Comparative studies : Design experiments with structural analogs (e.g., cyclopentyl-substituted derivatives) to explore steric and electronic effects on activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.